molecular formula C9H11N5 B1437608 3-(2-ethyl-2H-tetrazol-5-yl)aniline CAS No. 1082766-28-6

3-(2-ethyl-2H-tetrazol-5-yl)aniline

Cat. No.: B1437608
CAS No.: 1082766-28-6
M. Wt: 189.22 g/mol
InChI Key: BZIHYVZIYILZNX-UHFFFAOYSA-N
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Description

“3-(2-ethyl-2H-tetrazol-5-yl)aniline” is a chemical compound with the CAS Number: 1082766-28-6. It has a molecular weight of 189.22 and its IUPAC name is 3-(2-ethyl-2H-tetraazol-5-yl)phenylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N5/c1-2-14-12-9(11-13-14)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 and the InChI key is BZIHYVZIYILZNX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

3-(2-ethyl-2H-tetrazol-5-yl)aniline and its derivatives have shown promising results in antimicrobial studies. A study by Banoji et al. (2022) reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activity against various microbial strains and dermatophyte fungi. This indicates the potential of these compounds as antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

DNA-Binding and Antioxidant Activities

The compound and its related structures have also been studied for their interaction with DNA and antioxidant properties. Wu et al. (2014) investigated silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives, revealing that these complexes bind to DNA through an intercalation mode and possess strong potential as scavengers to eliminate hydroxyl and superoxide radicals in vitro (Wu et al., 2014).

Spectroscopic Studies

The compound has been characterized spectroscopically, providing insights into its structure and properties. Ceylan et al. (2016) performed a detailed spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) investigation of a related compound, offering a comprehensive understanding of its molecular geometry, electronic absorption spectra, and harmonic vibrational frequencies (Ceylan, Tarı, Gökce, & Ağar, 2016).

Electroluminescence Application

In the field of electroluminescence, research has been conducted on N,N-Di(6-phenylpyridin-2-yl)aniline and its derivatives for potential applications in organic light-emitting diodes (OLEDs). Vezzu et al. (2010) synthesized highly luminescent tetradentate bis-cyclometalated platinum complexes derived from this class of compounds, demonstrating their potential in OLED devices with excellent performance (Vezzu et al., 2010).

Mechanism of Action

Mode of Action

Tetrazole derivatives are known to form hydrogen bonds with amino acids in the active pockets of enzymes, demonstrating encouraging binding energy . This interaction can lead to changes in the enzyme’s activity, affecting the biochemical pathways in which the enzyme is involved.

Result of Action

Some tetrazole derivatives have been shown to exhibit cytotoxic effects , which could potentially be a result of this compound’s action.

Biochemical Analysis

Biochemical Properties

3-(2-ethyl-2H-tetrazol-5-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids, which means they can mimic the behavior of carboxylic acids in biological systems . This property allows this compound to participate in receptor-ligand interactions, enhancing its potential as a pharmaceutical agent. The compound’s interactions with enzymes and proteins often involve hydrogen bonding and electrostatic interactions, which stabilize the compound within the active sites of these biomolecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, tetrazoles have been shown to exhibit antibacterial, antifungal, and antitumor activities . These effects are mediated through the compound’s ability to interfere with key cellular processes, such as DNA replication and protein synthesis. Additionally, this compound can affect cell signaling pathways by binding to specific receptors or enzymes, leading to altered gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the tetrazole ring in this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that tetrazoles are relatively stable under physiological conditions, but they can undergo degradation over time . This degradation can lead to a decrease in the compound’s biological activity and efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial or antitumor activity . At higher doses, the compound can become toxic and cause adverse effects. Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly. These toxic effects can include damage to vital organs, disruption of metabolic processes, and induction of oxidative stress. Therefore, it is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, tetrazoles are known to inhibit certain enzymes involved in the synthesis of nucleic acids and proteins . This inhibition can lead to a decrease in the production of these essential biomolecules, affecting cellular metabolism. Additionally, this compound can be metabolized by liver enzymes, resulting in the formation of metabolites that may have different biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm or nucleus. This localization is important for the compound’s activity, as it allows it to interact with its target biomolecules. Additionally, the distribution of this compound within tissues can influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, the compound may be directed to the nucleus, where it can interact with DNA and influence gene expression. The subcellular localization of this compound is crucial for its biological activity and therapeutic potential.

Properties

IUPAC Name

3-(2-ethyltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-14-12-9(11-13-14)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIHYVZIYILZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651541
Record name 3-(2-Ethyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-28-6
Record name 3-(2-Ethyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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